molecular formula C17H16N4O3S B12124075 8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid

8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid

Cat. No.: B12124075
M. Wt: 356.4 g/mol
InChI Key: HCDXDRZVZPMBGJ-UHFFFAOYSA-N
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Description

8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid is a complex heterocyclic compound. It features a triazoloquinazoline core, which is a fusion of triazole and quinazoline rings, and is substituted with a hydroxy group, a methylsulfanylphenyl group, and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.

    Quinazoline Ring Formation: The quinazoline ring is often synthesized through condensation reactions involving anthranilic acid derivatives.

    Substitution Reactions: Introduction of the hydroxy, methylsulfanylphenyl, and carboxylic acid groups is achieved through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a quinazolinone derivative.

    Reduction: Formation of a hydroxyquinazoline derivative.

    Substitution: Formation of various substituted triazoloquinazoline derivatives.

Scientific Research Applications

8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and aromatase.

    Pathways Involved: Inhibition of these enzymes can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

9-(4-methylsulfanylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid

InChI

InChI=1S/C17H16N4O3S/c1-25-10-7-5-9(6-8-10)14-13-11(3-2-4-12(13)22)18-17-19-15(16(23)24)20-21(14)17/h5-8,14H,2-4H2,1H3,(H,23,24)(H,18,19,20)

InChI Key

HCDXDRZVZPMBGJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C(=O)O

Origin of Product

United States

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